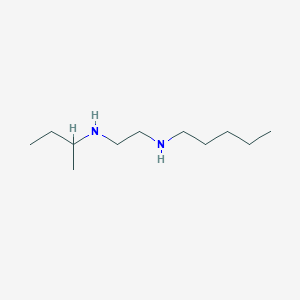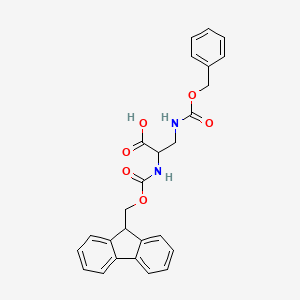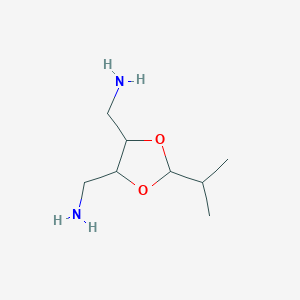![molecular formula C36H47N5O4 B13394578 1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide](/img/structure/B13394578.png)
1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indinavir is a protease inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. It is a key component of highly active antiretroviral therapy, which is used to manage and control HIV/AIDS. Indinavir works by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indinavir is synthesized through a multi-step process that involves the formation of several intermediates. The synthesis typically starts with the preparation of chiral intermediates, which are then subjected to various chemical reactions, including amide bond formation, reduction, and cyclization. The final product is obtained through purification and crystallization processes .
Industrial Production Methods: In industrial settings, the production of indinavir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of chiral catalysts and reagents to achieve the desired stereochemistry. The final product is formulated as indinavir sulfate, which is more stable and has better solubility properties .
Chemical Reactions Analysis
Types of Reactions: Indinavir undergoes several types of chemical reactions, including:
Oxidation: Indinavir can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in indinavir.
Substitution: Substitution reactions can occur at specific sites on the indinavir molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives of indinavir .
Scientific Research Applications
Indinavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibition and enzyme kinetics.
Biology: Employed in research on viral replication and the development of antiretroviral therapies.
Medicine: Integral in the treatment and management of HIV/AIDS, often used in combination with other antiretroviral drugs.
Industry: Utilized in the pharmaceutical industry for the development of new protease inhibitors and antiviral drugs
Mechanism of Action
Indinavir exerts its effects by binding to the active site of the HIV protease enzyme. This binding inhibits the enzyme’s activity, preventing the cleavage of viral polyproteins into functional proteins. As a result, immature and non-infectious viral particles are produced, which helps to reduce the viral load in patients .
Comparison with Similar Compounds
- Ritonavir
- Saquinavir
- Nelfinavir
Comparison: Indinavir is unique among protease inhibitors due to its specific binding affinity and inhibition profile. Compared to ritonavir, saquinavir, and nelfinavir, indinavir has a distinct pharmacokinetic profile and is often used in combination with other antiretroviral drugs to enhance efficacy and reduce resistance .
Indinavir’s ability to inhibit the HIV protease enzyme with high specificity makes it a valuable tool in the fight against HIV/AIDS. Its unique properties and applications continue to make it a subject of ongoing research and development in the field of antiviral therapy.
Properties
IUPAC Name |
1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVCZFGXHXORBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861400 |
Source


|
| Record name | 1-{4-Benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl}-N-tert-butyl-4-[(pyridin-3-yl)methyl]piperazine-2-carboxamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester](/img/structure/B13394495.png)
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13394506.png)

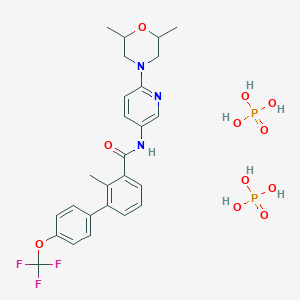
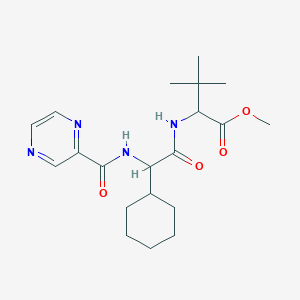
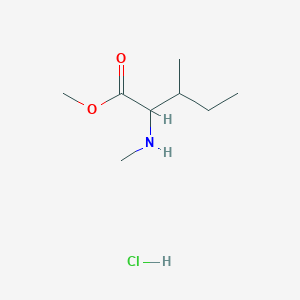
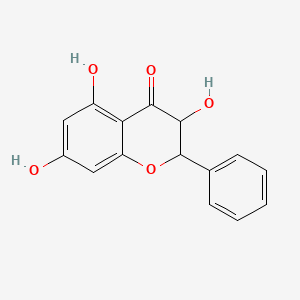
![(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B13394549.png)

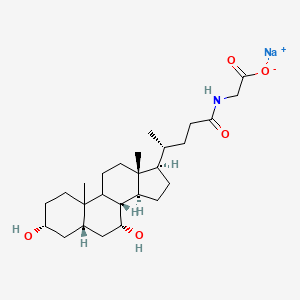
![Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B13394560.png)
